2-Propyldibenzothiophene
Description
2-Propyldibenzothiophene is a sulfur-containing heterocyclic compound derived from dibenzothiophene, a fused aromatic system consisting of two benzene rings and a central thiophene ring. The "2-propyl" designation indicates a propyl substituent at the 2-position of the dibenzothiophene core. This structural modification influences electronic properties, solubility, and reactivity, making it valuable in materials science, particularly in organic electronics and photovoltaics. Dibenzothiophene derivatives are notable for their thermal stability and electron-transport capabilities, attributed to the sulfur atom’s polarizability and conjugation effects .
Properties
IUPAC Name |
2-propyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-2-5-11-8-9-15-13(10-11)12-6-3-4-7-14(12)16-15/h3-4,6-10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKFCFQDAGRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)SC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703383 | |
| Record name | 2-Propyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147792-30-1 | |
| Record name | 2-Propyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyldibenzothiophene typically involves the cyclization of thiophene derivatives. One common method is the transition-metal-catalyzed coupling reaction, which facilitates the formation of the C-S bond and the construction of the five-membered sulfur heterocycle . Another approach involves the formation of intramolecular C-S bonds using acids, bases, or other non-metallic species .
Industrial Production Methods: Industrial production of this compound often relies on large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Propyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Propyldibenzothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyldibenzothiophene involves its interaction with various molecular targets and pathways. Its sulfur atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its aromatic structure allows it to interact with biological membranes and proteins, potentially affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-propyldibenzothiophene, three analogous compounds synthesized via Suzuki coupling reactions are analyzed: 5-(2-triphenylamine)-2-hydroxybenzophenone (BPOH-TPA), 5-(9-phenylcarbazole)-2-hydroxybenzophenone (BPOH-PhCz), and 5-(4-dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF). These compounds share a 2-hydroxybenzophenone backbone but differ in substituent groups, enabling a comparative study of functional group effects (Table 1) .
Key Findings:
Synthetic Efficiency : BPOH-TPA was synthesized with a 29.29% yield via Suzuki coupling, while BPOH-SF and BPOH-PhCz were reported in "good yields" under similar conditions . The dibenzothiophene-based boronic ester (used in BPOH-SF) likely exhibits comparable reactivity to triphenylamine and carbazole derivatives.
Electronic Effects :
- Triphenylamine (BPOH-TPA) : The electron-rich nitrogen center enhances hole-transport properties, beneficial for optoelectronic applications.
- Dibenzothiophene (BPOH-SF) : The sulfur atom introduces electron-withdrawing characteristics, improving thermal stability and redox activity.
- Carbazole (BPOH-PhCz) : The rigid carbazole framework may elevate glass transition temperatures, favoring amorphous phase stability in thin-film devices.
Structural Implications: The propyl group in this compound likely enhances solubility in nonpolar solvents compared to BPOH-SF’s hydroxybenzophenone backbone, which prioritizes π-π stacking for solid-state applications.
Biological Activity
2-Propyldibenzothiophene (2-PDBT) is a polycyclic aromatic compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This compound, a derivative of dibenzothiophene, is characterized by the presence of a propyl group attached to the dibenzothiophene backbone, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have shown that 2-PDBT exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
These findings suggest that 2-PDBT could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anticancer Activity
The anticancer potential of 2-PDBT has also been explored. In vitro studies on various cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer), demonstrated that 2-PDBT induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12.5 |
| A549 | 15.0 |
The mechanism of action appears to involve the activation of apoptotic pathways, potentially making it a valuable compound in cancer therapeutics.
Antioxidant Activity
Furthermore, 2-PDBT has shown promising antioxidant properties. In assays measuring the ability to scavenge free radicals, it demonstrated significant activity comparable to well-known antioxidants like ascorbic acid.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 30 |
| ABTS Scavenging | 25 |
These antioxidant effects suggest that 2-PDBT may play a role in protecting cells from oxidative stress-related damage.
Case Study: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of 2-PDBT was assessed against clinical isolates of Staphylococcus aureus. The study involved:
- Objective : To evaluate the effectiveness of 2-PDBT against resistant strains.
- Method : Disk diffusion method followed by MIC determination.
- Results : The compound exhibited a clear zone of inhibition, confirming its potential as an antimicrobial agent.
Case Study: Cancer Cell Line Testing
Another study focused on the anticancer properties of 2-PDBT:
- Objective : To determine the cytotoxic effects on breast cancer cells.
- Method : MTT assay was used to assess cell viability post-treatment with varying concentrations of 2-PDBT.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potent anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
